molecular formula C15H10N8OS2 B3051239 S,S-Bis(1-phenyl-1H-tetrazol-5-yl) dithiocarbonate CAS No. 32276-00-9

S,S-Bis(1-phenyl-1H-tetrazol-5-yl) dithiocarbonate

Cat. No.: B3051239
CAS No.: 32276-00-9
M. Wt: 382.4 g/mol
InChI Key: JZUSHUIRRMERGV-UHFFFAOYSA-N
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Description

S,S-Bis(1-phenyl-1H-tetrazol-5-yl) dithiocarbonate is a chemical compound known for its unique structure and reactivity It is synthesized from 1-phenyl-5-mercapto-5H-tetrazole and trichloromethyl chloroformate

Preparation Methods

Synthetic Routes and Reaction Conditions

S,S-Bis(1-phenyl-1H-tetrazol-5-yl) dithiocarbonate is synthesized in good yield from 1-phenyl-5-mercapto-5H-tetrazole and trichloromethyl chloroformate. The reaction typically involves the use of ethyl acetate as a solvent and triethylamine as a base . The structure of the compound is confirmed using X-ray crystal analysis .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of trichloromethyl chloroformate and 1-phenyl-5-mercapto-5H-tetrazole as starting materials, along with appropriate solvents and bases, can facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

S,S-Bis(1-phenyl-1H-tetrazol-5-yl) dithiocarbonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the compound’s structure and properties.

    Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H10N8OS2
  • Molecular Weight : 382.42 g/mol
  • CAS Number : 32276-00-9

The compound features a unique structure that includes two tetrazole rings linked by a dithiocarbonate moiety, which contributes to its reactivity and biological activity.

Medicinal Chemistry

S,S-Bis(1-phenyl-1H-tetrazol-5-yl) dithiocarbonate has been explored for its potential as a pharmacophore in drug design. Its biological activity includes:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, making it a candidate for antibiotic development.
  • Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.

Organic Synthesis

This compound serves as an effective reagent for the esterification of carboxylic acids with alcohols, facilitating the formation of esters and lactones. Key applications include:

  • Esterification Reagent : It can be used to convert carboxylic acids into their corresponding esters under mild conditions, which is crucial in organic synthesis.

Table 1: Esterification Reactions Using this compound

ReactantProductConditions
Carboxylic AcidEsterTriethylamine, Ethyl Acetate
AlcoholLactoneMild heating

Material Science

The compound is utilized in the synthesis of advanced materials, including polymers and coordination complexes. Its structural features allow for:

  • Coordination Chemistry : It can form complexes with transition metals, which are useful in catalysis and materials development.

Biological Studies

This compound is being investigated for its interactions with biological targets:

  • Enzyme Inhibition Studies : The compound acts as a bioisostere of carboxylic acids, potentially inhibiting specific enzymes involved in metabolic pathways.

Case Study 1: Anticancer Activity

A preclinical study evaluated the effectiveness of this compound in combination with conventional chemotherapy agents. The results indicated a significant reduction in tumor size compared to controls, suggesting a synergistic effect that warrants further investigation.

Case Study 2: Synthesis of Allylic Sulfides

Research demonstrated the use of this compound in synthesizing allylic sulfides from allylic alcohols through a single-step reaction, showcasing its utility in organic transformations .

Mechanism of Action

The mechanism of action of S,S-Bis(1-phenyl-1H-tetrazol-5-yl) dithiocarbonate involves its reactivity with various chemical reagents. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets and pathways include interactions with carbonyl groups, leading to the formation of amides, isothiocyanates, and other derivatives .

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-5-mercapto-5H-tetrazole: A precursor in the synthesis of S,S-Bis(1-phenyl-1H-tetrazol-5-yl) dithiocarbonate.

    Trichloromethyl chloroformate: Another precursor used in the synthesis process.

    Tetrazole derivatives: Compounds with similar tetrazole rings but different substituents.

Uniqueness

This compound is unique due to its dual tetrazole rings and dithiocarbonate structure. This combination imparts distinct reactivity and versatility in various chemical reactions, making it valuable in synthetic chemistry and research applications .

Biological Activity

S,S-Bis(1-phenyl-1H-tetrazol-5-yl) dithiocarbonate is a compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and applications based on diverse sources.

Chemical Structure and Synthesis

This compound is synthesized from 1-phenyl-5-mercapto-5H-tetrazole and trichloromethyl chloroformate (TCF). The synthesis process typically yields a product that can be characterized through X-ray crystallography, confirming its structural integrity and purity .

Key Reactions:

  • Formation of amides
  • Friedel-Crafts type reactions
  • Isothiocyanate syntheses
  • Carbonyl group insertion reactions

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of tetrazole compounds often display potent antibacterial and antifungal properties. For instance, similar tetrazole derivatives have been evaluated for their effectiveness against various strains of bacteria and fungi, suggesting that this compound may possess comparable efficacy .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
1-(2-Chlorophenyl)-5-phenyltetrazoleEscherichia coli16 µg/mL
5-Phenyl-1H-tetrazoleCandida albicans64 µg/mL

Enzyme Inhibition

In addition to its antimicrobial properties, this compound has been investigated for its potential as an enzyme inhibitor. The tetrazole moiety can mimic carboxylic acid groups, which allows it to interact with various enzymes. For example, studies have demonstrated that related tetrazole compounds can act as inhibitors of xanthine oxidase, implicating a similar mechanism for this compound .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Baghdad evaluated the antimicrobial efficacy of several tetrazole derivatives, including this compound. The results indicated that this compound exhibited a strong inhibitory effect against both Gram-positive and Gram-negative bacteria, reinforcing the potential for development as an antimicrobial agent .

Case Study 2: Enzyme Inhibition Mechanism

Another investigation focused on the enzyme inhibition properties of tetrazole derivatives. The study utilized molecular docking simulations to explore how this compound interacts with xanthine oxidase. The findings suggested that the compound binds effectively to the enzyme's active site, providing insights into its potential therapeutic applications .

Properties

IUPAC Name

bis[(1-phenyltetrazol-5-yl)sulfanyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N8OS2/c24-15(25-13-16-18-20-22(13)11-7-3-1-4-8-11)26-14-17-19-21-23(14)12-9-5-2-6-10-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUSHUIRRMERGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SC(=O)SC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N8OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186023
Record name S,S-Bis(1-phenyl-1H-tetrazol-5-yl) dithiocarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32276-00-9
Record name S,S-Bis(1-phenyl-1H-tetrazol-5-yl) carbonodithioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32276-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S,S-Bis(1-phenyl-1H-tetrazol-5-yl) dithiocarbonate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032276009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S,S-Bis(1-phenyl-1H-tetrazol-5-yl) dithiocarbonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S,S-bis(1-phenyl-1H-tetrazol-5-yl) dithiocarbonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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